IWR-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IWR-1 on β-catenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action is centered on the stabilization of the β-catenin destruction complex, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. Upon Wnt binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, survival, and differentiation.
This compound: A Tankyrase Inhibitor Targeting the β-catenin Destruction Complex
This compound was identified as an inhibitor of the Wnt response through cell-based screens.[1] Its primary mechanism of action involves the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] Tankyrases are responsible for the PARsylation of Axin, a scaffold protein in the β-catenin destruction complex. This post-translational modification targets Axin for ubiquitination and proteasomal degradation.
By inhibiting tankyrase activity, this compound prevents the degradation of Axin, leading to its stabilization and accumulation.[1][3] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex.[1][3] This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, effectively antagonizing Wnt signaling.[1][3] Consequently, the nuclear translocation of β-catenin is blocked, and the expression of Wnt target genes is suppressed.[4]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wnt/β-catenin signaling) | 180 nM | Mouse L-cells with Wnt3a | [5] |
| IC50 (Cell Proliferation) | Not explicitly stated, but effective at μM concentrations | HCT116, HT29 | [6] |
| Binding Affinity (TNKS1) | Not explicitly stated, but potent inhibitor | In vitro | [2] |
| Binding Affinity (TNKS2) | Not explicitly stated, but potent inhibitor | In vitro | [2] |
| Effect on Axin2 levels | Potent induction | DLD-1 colorectal cancer cells | [3] |
| Effect on β-catenin phosphorylation | Induces phosphorylation | DLD-1 colorectal cancer cells | [3] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
This compound Mechanism of Action
Caption: Detailed molecular mechanism of this compound action on the β-catenin destruction complex.
Experimental Workflow: TOPflash Reporter Assay
Caption: A typical experimental workflow for a TOPflash luciferase reporter assay.
Experimental Protocols
TOPflash/FOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway. TOPflash reporters contain TCF/LEF binding sites upstream of a luciferase gene, while FOPflash reporters have mutated, non-functional binding sites and serve as a negative control.
Materials:
-
HEK293T or other suitable cells
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a (optional, for pathway activation)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well plate and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture containing 80 ng of either TOPflash or FOPflash plasmid and 8 ng of Renilla luciferase plasmid in serum-free medium.
-
Add transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound.
-
If pathway activation is required, add Wnt3a conditioned media or recombinant Wnt3a. Include appropriate vehicle controls.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (TOPflash or FOPflash) to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity by dividing the normalized TOPflash values by the normalized FOPflash values for each condition.
-
Western Blotting for β-catenin and Axin
This protocol allows for the detection and quantification of protein levels.
Materials:
-
Cell lines of interest (e.g., DLD-1, SW480)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Axin2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
-
Co-immunoprecipitation of the β-catenin Destruction Complex
This technique is used to study protein-protein interactions within the destruction complex.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against one component of the complex (e.g., anti-Axin1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., β-catenin, GSK3β, APC).
-
Conclusion
This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and holds potential as a therapeutic agent for cancers driven by aberrant Wnt signaling. Its mechanism of action, through the inhibition of tankyrases and subsequent stabilization of the β-catenin destruction complex, provides a clear rationale for its anti-tumor activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader Wnt pathway in health and disease.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
IWR-1: A Technical Guide to its Role in Wnt Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal cancer, and is implicated in various other diseases. Consequently, the development of small molecule inhibitors targeting the Wnt cascade is of significant interest for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the core mechanism of this compound action, its quantitative effects, detailed experimental protocols for its characterization, and its structure-activity relationship.
Core Mechanism of Action: Stabilization of the β-Catenin Destruction Complex
In the absence of a Wnt ligand, a multiprotein "destruction complex" targets the key signaling molecule β-catenin for proteasomal degradation. This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α). GSK3β and CK1α sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation.
The stability of the destruction complex is dynamically regulated. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, play a critical role in promoting the degradation of Axin. Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, which signals it for ubiquitination and proteasomal degradation. This turnover of Axin, a rate-limiting component of the destruction complex, leads to its destabilization and a subsequent increase in free β-catenin.
This compound functions as a potent inhibitor of both TNKS1 and TNKS2.[1] By binding to the catalytic domain of tankyrases, this compound prevents the PARsylation of Axin.[1] This inhibition of Axin PARsylation leads to its stabilization and accumulation.[2] The increased levels of Axin enhance the assembly and stability of the β-catenin destruction complex.[2][3] A more stable and active destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[2][3] This ultimately results in the downregulation of TCF/LEF-mediated transcription of Wnt target genes.[3]
References
- 1. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Technical Guide to its Target, Binding, and Inhibition of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the molecular target of this compound, its specific binding site, and its mechanism of action. We present a compilation of quantitative data, detailed experimental protocols for key assays, and a visual representation of the affected signaling pathway to support researchers in the fields of cancer biology, stem cell research, and drug discovery.
The Molecular Target of this compound: Tankyrase 1 and 2
The primary molecular targets of this compound are the closely related poly(ADP-ribose) polymerase (PARP) family members, Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b) .[1] this compound exhibits high selectivity for these enzymes over other PARPs, such as PARP1 and PARP2.[1]
Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by mediating the PARsylation (poly-ADP-ribosylation) of Axin, a key scaffold protein in the β-catenin destruction complex. This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting the catalytic activity of tankyrases, this compound prevents Axin degradation, leading to its stabilization.[2][3]
The this compound Binding Site: The Adenosine Subsite of Tankyrase
Unlike many other PARP inhibitors that target the conserved nicotinamide binding site, this compound binds to a distinct and more selective pocket: the adenosine subsite of the NAD+ binding domain within the catalytic unit of TNKS1 and TNKS2.[4][5][6] This unique binding mode is responsible for the high selectivity of this compound for tankyrases over other PARP family members.[1][4]
Crystallographic studies of this compound in complex with the catalytic domain of tankyrase have elucidated the specific molecular interactions. The binding of this compound to the adenosine subsite induces a conformational change in the enzyme, effectively blocking the binding of the natural substrate NAD+ and inhibiting the auto-PARsylation activity of tankyrases.[7]
Mechanism of Action: Stabilization of the β-Catenin Destruction Complex
The inhibition of TNKS1 and TNKS2 by this compound initiates a cascade of events that ultimately leads to the downregulation of Wnt/β-catenin signaling:
-
Inhibition of Tankyrase Activity: this compound binds to the adenosine subsite of TNKS1/2, preventing their auto-PARsylation and the PARsylation of their substrates.
-
Stabilization of Axin: The inhibition of Axin PARsylation prevents its ubiquitination and proteasomal degradation. This leads to the accumulation and stabilization of Axin proteins (both Axin1 and Axin2).[2][3][8]
-
Enhanced β-Catenin Destruction: The stabilized Axin acts as a scaffold for the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This enhanced complex more efficiently phosphorylates β-catenin.[8]
-
β-Catenin Degradation: Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Inhibition of Wnt Target Gene Expression: The reduction in cytosolic β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[9]
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound against its targets and the Wnt pathway.
| Target/Assay | Cell Line/System | IC50 / EC50 | Reference |
| TNKS1 (in vitro) | Recombinant Human | 131 nM | [1] |
| TNKS2 (in vitro) | Recombinant Human | 56 nM | [1] |
| Wnt/β-catenin Pathway | L-cells expressing Wnt3A | 180 nM | [10] |
| Wnt/β-catenin Pathway | HEK293T cells | 26 nM | |
| Axin2 Accumulation | SW480 cells | 2.5 µM | [11] |
| TNKS2 Auto-PARsylation | Recombinant Human | 200 nM | [11] |
Experimental Protocols
In Vitro Tankyrase Auto-PARsylation Assay
This assay measures the ability of this compound to inhibit the auto-poly-ADP-ribosylation of recombinant tankyrase.
Materials:
-
Recombinant human TNKS1 or TNKS2 (BPS Bioscience)
-
NAD+ (Sigma-Aldrich)
-
Biotinylated NAD+ (Trevigen)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 0.1% BSA
-
This compound (Selleck Chemicals) dissolved in DMSO
-
Streptavidin-HRP conjugate (Thermo Fisher Scientific)
-
TMB Substrate (Thermo Fisher Scientific)
-
Stop Solution (e.g., 1 M H2SO4)
-
96-well high-binding microplate
Procedure:
-
Coat a 96-well microplate with recombinant TNKS1 or TNKS2 (e.g., 100 ng/well) in coating buffer (e.g., PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with 3% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 25 µL of the this compound dilutions or controls to the wells.
-
Prepare the reaction mixture containing NAD+ (e.g., 25 µM) and Biotinylated NAD+ (e.g., 2.5 µM) in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Wash the plate five times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate and incubate until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Wnt/β-Catenin Reporter Assay (Luciferase Assay)
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash (or SuperTOPFlash) TCF/LEF luciferase reporter plasmid
-
pRL-TK Renilla luciferase control plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
This compound dissolved in DMSO
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the TOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the media with fresh media containing serial dilutions of this compound or DMSO vehicle control.
-
Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway. Include an unstimulated control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Axin Stabilization and β-Catenin Phosphorylation
This protocol details the detection of changes in protein levels of Axin and phosphorylated β-catenin following this compound treatment.
Materials:
-
DLD-1 or SW480 colorectal cancer cell line
-
This compound dissolved in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Axin1 (Cell Signaling Technology)
-
Rabbit anti-Axin2 (Cell Signaling Technology)
-
Rabbit anti-phospho-β-Catenin (Ser33/37/Thr41) (Cell Signaling Technology)
-
Mouse anti-β-Catenin (BD Biosciences)
-
Mouse anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: Workflow for characterizing this compound's inhibitory activity.
References
- 1. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. rcsb.org [rcsb.org]
Unveiling IWR-1: A Technical Guide to its Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical chemical probe for dissecting the intricate Wnt signaling pathway and as a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and chemical properties of this compound, tailored for professionals in biomedical research and drug development. We detail the seminal high-throughput screening that led to its identification, its mechanism of action as a tankyrase inhibitor leading to Axin stabilization, and its key chemical and biological characteristics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.
Discovery of this compound
This compound was identified through a sophisticated high-throughput screening of a synthetic chemical library containing approximately 200,000 compounds. The primary screen was designed to identify small molecules that could inhibit the Wnt/β-catenin signaling pathway.
High-Throughput Screening Protocol
The discovery of this compound was a result of a cell-based reporter assay utilizing a SuperTOPFlash (STF) reporter construct. This reporter system contains TCF/LEF binding sites upstream of a luciferase gene, providing a quantitative measure of Wnt/β-catenin signaling activity.
Experimental Workflow for High-Throughput Screening:
The initial screen identified several "Inhibitors of Wnt Response," with this compound being a lead compound due to its potency and specificity. The discovery was first published by Chen et al. in 2009 in the journal Nature Chemical Biology. The research was conducted by a team of scientists primarily affiliated with the University of Texas Southwestern Medical Center.
Chemical Properties of this compound
This compound is a small molecule with the chemical formula C₂₅H₁₉N₃O₃ and a molecular weight of 409.44 g/mol . The endo stereoisomer is the biologically active form.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉N₃O₃ | [1] |
| Molecular Weight | 409.44 g/mol | N/A |
| Active Stereoisomer | endo | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound inhibits the Wnt/β-catenin signaling pathway through a novel mechanism involving the stabilization of Axin proteins, which are key components of the β-catenin destruction complex. This stabilization is achieved by inhibiting the activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.
By inhibiting Tankyrases, this compound prevents Axin degradation, leading to an accumulation of the β-catenin destruction complex. This enhanced complex more efficiently phosphorylates β-catenin, targeting it for degradation and thereby preventing its translocation to the nucleus and the subsequent activation of Wnt target genes.
Quantitative Biological Activity
This compound exhibits potent inhibitory activity against the Wnt signaling pathway and its direct targets, Tankyrase 1 and 2.
| Target/Assay | IC₅₀ Value | Reference |
| Wnt/β-catenin pathway (L-cells) | 180 nM | [3][4] |
| Tankyrase 1 (TNKS1) | 131 nM | [5] |
| Tankyrase 2 (TNKS2) | 56 nM | [5] |
| DLD-1 cells (Wnt/β-catenin signaling) | 210 nM | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's biological activity. Below are standardized protocols for two key assays used in the characterization of this compound.
TOPflash Reporter Assay for Wnt Signaling Inhibition
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTOPFlash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a-conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with SuperTOPFlash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the DMSO-treated control.
Western Blot Analysis of β-catenin and Axin2 Levels
This method is used to assess the effect of this compound on the protein levels of key components of the Wnt pathway.
Materials:
-
DLD-1 or other relevant cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate DLD-1 cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of β-catenin and Axin2 to the GAPDH loading control.
Conclusion
This compound is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its discovery through a high-throughput screen and the subsequent elucidation of its mechanism of action as a Tankyrase inhibitor have provided researchers with an invaluable tool to study Wnt signaling in development and disease. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the Wnt pathway with this compound and its analogs. As our understanding of the complexities of Wnt signaling continues to grow, the utility of chemical probes like this compound will undoubtedly expand, paving the way for new discoveries and innovative therapeutic strategies.
References
- 1. gsk3b.com [gsk3b.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1's Impact on Axin2 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism by which IWR-1 (Inhibitor of Wnt Response-1) stabilizes Axin2, a key scaffold protein in the Wnt/β-catenin signaling pathway. This compound is a small molecule inhibitor that plays a crucial role in attenuating Wnt signaling by preventing the degradation of Axin2. This stabilization enhances the assembly and activity of the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent downregulation of Wnt target genes. This guide details the molecular interactions, summarizes key quantitative data, provides established experimental protocols, and visualizes the involved signaling pathways and workflows.
Introduction to Wnt/β-catenin Signaling and the Role of Axin2
The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][2] A central component of this pathway is the β-catenin destruction complex, which consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).[3][4]
In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes, including AXIN2 itself in a negative feedback loop.[5][6]
Axin2 is a concentration-limiting component of the destruction complex.[5] Its protein levels are tightly regulated, in part by the poly-ADP-ribosylation (PARsylation) activity of Tankyrase (TNKS) enzymes, which marks Axin2 for ubiquitination and proteasomal degradation.[5][7][8]
Mechanism of Action: this compound Mediated Stabilization of Axin2
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway that functions by stabilizing Axin2.[3][9] The primary mechanism of this compound is the inhibition of Tankyrase 1 and 2 (TNKS1/2).[5][7] By inhibiting the PARsylation activity of tankyrases, this compound prevents the ubiquitination and subsequent degradation of Axin2.[10] This leads to an accumulation of Axin2 protein, which in turn enhances the assembly and activity of the β-catenin destruction complex.[3][11] The increased efficiency of the destruction complex leads to enhanced phosphorylation and degradation of β-catenin, thereby antagonizing Wnt signaling.[3][12]
The endo diastereomer of this compound is the active form, while the exo form shows significantly reduced activity and serves as a useful negative control in experiments.[3][11]
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Quantitative Data on this compound's Effect on Axin2
The following table summarizes key quantitative data from various studies investigating the effect of this compound on Axin2 and the Wnt pathway.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (Wnt/β-catenin reporter assay) | 180 nM | HEK293 cells | [9][12][13] |
| This compound EC50 (Axin2 accumulation) | 2.5 µM | SW480 cells | [14] |
| This compound Concentration for Axin2 Stabilization | 1-10 µM | DLD-1, MDA-MB-231, EMT6 cells | [1][5] |
| This compound Concentration for in vivo studies (zebrafish) | 0.5-10 µM | Zebrafish embryos | [3][13] |
| This compound Concentration for in vivo studies (mouse xenograft) | 5 mg/kg (intratumoral) | Osteosarcoma xenograft | [15] |
| Fold Increase in Axin2 Protein Levels | Potent induction | DLD-1 cells | [3] |
| Effect on β-catenin Phosphorylation (Ser33/37/Thr41) | Increased levels | DLD-1 cells | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effect of this compound on Axin2 stabilization.
Cell Culture and this compound Treatment
-
Cell Lines: HEK293T, DLD-1, SW480, MDA-MB-231, and HCT116 are commonly used cell lines for studying the Wnt pathway.[1][3][5][16]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound-endo in DMSO.[1][17] Store aliquots at -20°C. Further dilute the stock solution in culture medium to the desired final concentration (typically 1-10 µM).[1] A DMSO-only treatment should be used as a vehicle control.
-
Treatment: Replace the culture medium with medium containing the desired concentration of this compound or DMSO. The incubation time can vary from a few hours to 48 hours depending on the experiment.[16][18] For long-term experiments, it is recommended to prepare fresh working dilutions of this compound daily.[1]
Western Blot Analysis for Axin2 and β-catenin Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin2, β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels.
Caption: Experimental workflow for Western blot analysis.
TCF/LEF Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound, a Wnt agonist (e.g., Wnt3a-conditioned medium), or a combination of both.
-
Lysis and Luciferase Assay: After the desired treatment period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Co-Immunoprecipitation (Co-IP) of Axin2 and Tankyrase
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Axin2 or Tankyrase overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using antibodies against the potential interaction partners (e.g., probe for Tankyrase in an Axin2 IP, and vice versa).[7][20]
Conclusion
This compound is a valuable chemical tool for studying the Wnt/β-catenin signaling pathway and a potential therapeutic agent for diseases driven by aberrant Wnt signaling. Its mechanism of action, centered on the inhibition of tankyrase and the subsequent stabilization of Axin2, provides a clear example of how targeting protein degradation pathways can be an effective strategy for modulating signal transduction. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other molecules on Axin2 stability and Wnt pathway activity. The quantitative data presented underscores the potency and specificity of this compound, making it an essential compound in the arsenal of researchers in cell biology, cancer research, and drug development.
References
- 1. gsk3b.com [gsk3b.com]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 免疫共沉淀 (Co-IP) | Thermo Fisher Scientific - CN [thermofisher.cn]
IWR-1 in Developmental Biology: A Technical Guide to Wnt Pathway Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule tool in developmental biology research, offering precise temporal control over the canonical Wnt/β-catenin signaling pathway. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in directed differentiation of human pluripotent stem cells (hPSCs). By functioning as a tankyrase inhibitor, this compound stabilizes the β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent degradation. This targeted inhibition has proven instrumental in guiding cell fate decisions, particularly in cardiogenesis, and in the maintenance of specific stem cell populations. This document serves as a resource for researchers leveraging this compound to dissect developmental processes and for professionals in drug development exploring the therapeutic potential of Wnt pathway modulation.
Core Mechanism of Action: Stabilizing the β-Catenin Destruction Complex
This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) AXIN, a key scaffold protein in the β-catenin destruction complex. Under normal Wnt-off conditions, this complex, comprising AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation.
By inhibiting tankyrases, this compound prevents AXIN PARsylation and subsequent degradation, leading to the stabilization and accumulation of AXIN2. This enhanced stability of the destruction complex leads to a more efficient phosphorylation and degradation of β-catenin. Consequently, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes, effectively silencing the pathway.
Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data on this compound Efficacy
The potency of this compound varies across different cell types and model organisms. The half-maximal inhibitory concentration (IC50) and effective concentrations are crucial for designing experiments that achieve significant pathway inhibition with minimal off-target effects.
| Parameter | Value | Cell Line / Model System | Assay | Reference |
| IC50 | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | |
| IC50 | 131 nM | In vitro | TNKS1/PARP5a auto-PARsylation | |
| IC50 | 56 nM | In vitro | TNKS2/PARP5b auto-PARsylation | |
| EC50 | 2.5 µM | Human SW480 cells | Axin2 accumulation | |
| Effective Concentration | 2.5 - 10 µM | Human ES and iPS cells | Cardiac differentiation | |
| Effective Concentration | 5 µM | Human iPS cells | Cardiac differentiation | |
| Effective Concentration | 0.5 - 10 µM | Zebrafish | Tailfin regeneration inhibition | |
| Effective Concentration | 10 µM | Zebrafish embryos | Swimbladder development | |
| Effective Concentration | 2.5 µM | Bovine embryos | Inhibition of pSTAT3+ cells | |
| Effective Concentration | 5 - 50 µM | HCT116 cells | Proliferation reduction |
Experimental Protocols: Directed Cardiac Differentiation of hPSCs
One of the most prominent applications of this compound in developmental biology is the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes. The temporal inhibition of Wnt signaling by this compound
Methodological & Application
Application Notes and Protocols for IWR-1 in Zebrafish Tailfin Regeneration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The zebrafish (Danio rerio) is a powerful model organism for studying vertebrate tissue regeneration, owing to its remarkable ability to fully regenerate complex structures, including the caudal fin. Fin regeneration is a rapid and robust process involving cell proliferation, differentiation, and patterning, orchestrated by conserved signaling pathways. One of the key pathways governing this process is the canonical Wnt/β-catenin signaling pathway, which is essential for the formation and proliferation of the blastema, a mass of undifferentiated cells that gives rise to the new tissue.
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that specifically inhibits the Wnt/β-catenin pathway. It functions by stabilizing Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, preventing its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes. These application notes provide a detailed protocol for utilizing this compound to study the role of Wnt signaling in zebrafish tailfin regeneration.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor on the cell surface. This binding event leads to the inactivation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt pathway activation, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for cell proliferation and differentiation during regeneration.
This compound intervenes in this pathway by binding to and stabilizing Axin.[1] This action enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt signals.[1] Consequently, the nuclear translocation of β-catenin is blocked, and the expression of Wnt target genes is suppressed, resulting in the inhibition of regeneration.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on zebrafish tailfin regeneration is potent and visually apparent. Quantitative analysis confirms a significant reduction in the regenerated fin area in this compound treated fish compared to controls.
| Treatment Group | Concentration (µM) | Mean Regenerated Area at 7 dpa (mm²) (± SD) | Percentage of Regeneration (%) |
| Vehicle Control (0.1% DMSO) | 0 | 1.85 (± 0.25) | 100 |
| This compound | 10 | 0.05 (± 0.02) | ~2.7 |
| dpa: days post-amputation. Data are representative based on published findings where 10 µM this compound leads to a near-complete failure of fin tissue regeneration.[2] |
Experimental Protocols
Materials and Reagents
-
Adult zebrafish (Danio rerio) of any wild-type strain (e.g., AB)
-
This compound (Sigma-Aldrich, Cat. No. I0161 or equivalent)
-
Dimethyl sulfoxide (DMSO) (Sigma-Aldrich, Cat. No. D8418 or equivalent)
-
Tricaine-S (MS-222), buffered to pH 7.0-7.4
-
Fish system water
-
Petri dishes
-
Razor blades
-
Stereomicroscope with a camera and imaging software (e.g., ImageJ/FIJI)
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM this compound stock solution: Dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 421.45 g/mol ), dissolve 4.21 mg of this compound in 1 ml of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Prepare a 10 µM this compound working solution: On the day of the experiment, dilute the 10 mM stock solution 1:1000 in fish system water. For example, add 10 µl of 10 mM this compound stock to 10 ml of fish system water.
-
Prepare a vehicle control solution: Prepare a 0.1% DMSO solution in fish system water (e.g., 10 µl of DMSO in 10 ml of fish system water) to serve as the vehicle control.
Protocol 2: Zebrafish Tailfin Amputation and this compound Treatment
-
Anesthesia: Anesthetize adult zebrafish by immersing them in a solution of Tricaine-S in fish system water until they are unresponsive to touch.
-
Amputation: Place an anesthetized fish on a wet, clean surface (e.g., a petri dish lid). Using a sterile razor blade, carefully amputate the caudal fin approximately 50% of its length, making a straight cut perpendicular to the anteroposterior axis.
-
Recovery: Immediately return the fish to a beaker of fresh system water to recover from anesthesia.
-
Treatment: Place the amputated fish into individual tanks or wells of a multi-well plate containing either the 10 µM this compound working solution or the 0.1% DMSO vehicle control solution. House the fish individually to prevent further fin damage from aggression.
-
Maintenance: Maintain the fish at 28.5°C on a standard light-dark cycle. Change the water daily with fresh this compound or vehicle control solution to ensure consistent compound concentration.[2]
Caption: Experimental workflow for the zebrafish tailfin regeneration assay with this compound.
Protocol 3: Imaging and Quantitative Analysis
-
Imaging Schedule: At designated time points (e.g., 0, 3, 5, and 7 days post-amputation), anesthetize the fish from each group.
-
Image Acquisition: Place each fish on its side in a small amount of water in a petri dish. Capture images of the entire caudal fin using a stereomicroscope equipped with a camera. Ensure consistent magnification and lighting for all images.
-
Quantification of Regenerated Area:
-
Open the captured images in ImageJ or FIJI software.
-
Use the "Freehand" or "Polygon" selection tool to outline the area of the regenerated tissue, using the amputation plane as the proximal boundary.
-
Measure the area of the selection. It is recommended to calibrate the software by setting the scale (pixels/mm) using an image of a micrometer taken at the same magnification.
-
Record the regenerated area for each fish at each time point.
-
-
Data Analysis: Calculate the mean and standard deviation of the regenerated area for both the control and this compound treated groups. Perform statistical analysis (e.g., Student's t-test) to determine the significance of the difference between the groups.
Logical Relationship of this compound's Effect
The inhibitory effect of this compound on tailfin regeneration is a direct consequence of its targeted disruption of the Wnt/β-catenin signaling pathway, which is indispensable for the early stages of this process.
Caption: Logical cascade of this compound's inhibitory effect on tailfin regeneration.
Conclusion
This compound is a valuable tool for investigating the role of Wnt/β-catenin signaling in zebrafish tailfin regeneration. Its specific mechanism of action allows for the targeted inhibition of this pathway, leading to a clear and quantifiable phenotype. The protocols outlined in these application notes provide a robust framework for conducting these experiments, from compound preparation to data analysis. By using this compound, researchers can further elucidate the molecular mechanisms underlying tissue regeneration and explore potential therapeutic strategies for regenerative medicine.
References
Application Notes and Protocols for IWR-1 Treatment in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer (CRC).[1][2] Aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] this compound functions by stabilizing Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the downstream signaling cascade.[1] These application notes provide a summary of effective this compound concentrations and detailed protocols for assessing its effects on colorectal cancer cell lines.
Data Presentation
Table 1: Effective Concentrations of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HCT116 | Cell Proliferation | 5 - 50 µM | Dose- and time-dependent decrease in proliferation. | [1] |
| HT29 | Cell Proliferation | 5 - 50 µM | Inhibition of cell proliferation. | [1] |
| HCT116 | Migration & Invasion | 10 µM | Significant inhibition of TNF-α-stimulated migration and invasion. | [1] |
| HT29 | Migration & Invasion | 10 µM | Significant inhibition of migration and invasion. | [1] |
| DLD-1 | Wnt/β-catenin signaling | Not specified | Abrogation of constitutive Wnt/β-catenin pathway activity. | |
| SW480 | Wnt/β-catenin signaling | Not specified | Inhibition of Wnt/β-catenin signaling. | |
| SW620 | Epithelial-Mesenchymal Transition | Not specified | Inhibition of EMT. | [1] |
Table 2: Summary of this compound Effects on Key Cellular Processes in Colorectal Cancer Cells
| Cellular Process | Key Findings | Affected Proteins/Pathways | Reference |
| Cell Proliferation | This compound decreases the proliferation of HCT116 and HT29 cells in a dose- and time-dependent manner. | Wnt/β-catenin, PI3K/Akt | [1] |
| Epithelial-Mesenchymal Transition (EMT) | This compound inhibits EMT, characterized by increased E-cadherin and decreased Vimentin and Snail expression. | Wnt/β-catenin, Survivin | [1] |
| Cell Migration and Invasion | This compound significantly suppresses the migration and invasion of HCT116 and HT29 cells. | MMP2, MMP9 | [1] |
| Apoptosis | This compound can induce apoptosis. | Survivin | [1] |
| Wnt/β-catenin Signaling | This compound promotes the destruction of β-catenin by stabilizing the Axin-scaffolded destruction complex. | Axin, β-catenin | [1] |
| Survivin Expression | This compound directly suppresses the transcription of the anti-apoptotic protein survivin. | Survivin promoter | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
Protocol:
-
Culture colorectal cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Colorectal cancer cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
6-well plates
-
Colorectal cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-E-cadherin, anti-Vimentin, anti-Snail, anti-Survivin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
6-well plates
-
Colorectal cancer cells
-
This compound
-
Sterile 200 µL pipette tip or a culture-insert
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scratching with a sterile 200 µL pipette tip. Alternatively, use a culture-insert to create a defined cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
Add a fresh medium containing this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Colorectal cancer cells
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Resuspend the cells in a serum-free medium containing this compound or a vehicle control.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell insert.
-
Add a medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Mandatory Visualization
Caption: this compound inhibits Wnt signaling by stabilizing Axin.
Caption: Workflow for assessing this compound effects on CRC cells.
References
Application Notes and Protocols for IWR-1 in Cell Culture
Harnessing IWR-1, a Potent Inhibitor of Wnt/β-catenin Signaling, for Cellular Research and Drug Discovery
Introduction
This compound (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which subsequently promotes the phosphorylation and proteasomal degradation of β-catenin.[1][2][4][5] This targeted activity makes this compound an invaluable tool for researchers studying developmental biology, oncology, and regenerative medicine, where the Wnt pathway plays a crucial role.[5]
These application notes provide detailed protocols for the dissolution, storage, and application of this compound in cell culture experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is pivotal in regulating cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1] Upon Wnt binding to its Frizzled receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]
This compound exerts its inhibitory effect by binding to and stabilizing Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin even in the presence of Wnt stimulation.[1][4][5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound, compiled from various suppliers and publications.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 409.44 g/mol | |
| Formula | C₂₅H₁₉N₃O₃ | |
| Purity | ≥98% | [6] |
| Solubility in DMSO | Up to 100 mM | [7] |
| Solubility in Water | Insoluble | [7][8] |
| Solubility in Ethanol | Insoluble | [7][8] |
Table 2: Recommended Concentrations and Storage Conditions
| Parameter | Recommendation | Source |
| Stock Solution Concentration | 5 mM - 20 mM in DMSO | [4][6] |
| Working Concentration | 1 µM - 10 µM in cell culture medium | [4] |
| IC₅₀ | 180 nM in a Wnt/β-catenin reporter assay | [2][4] |
| Storage of Powder | -20°C, protected from light | [4][6] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C; avoid repeated freeze-thaw cycles | [4][8] |
| Stock Solution Stability | Up to 1 year at -20°C or -80°C | [9] |
| Aqueous Solution Stability | Not recommended for storage longer than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[4]
-
Reconstitution: To prepare a 10 mM stock solution from 5 mg of this compound (MW: 409.44 g/mol ), add 1.22 mL of sterile DMSO.[9] Adjust the volume of DMSO accordingly for different starting amounts of this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, warm the tube at 37°C for 3-5 minutes or use an ultrasonic bath to facilitate solubilization.[4][8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[4][10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4][6]
Protocol 2: Application of this compound in Cell Culture
This protocol outlines the steps for treating cells with this compound.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Cultured cells
-
Sterile, low-protein binding 0.2 µm syringe filter (optional but recommended)
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at 37°C as needed.[4]
-
Dilution: To avoid precipitation, it is crucial to add the DMSO stock solution to pre-warmed cell culture medium.[4] For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of a 10 mM stock solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[4] A final concentration of ≤0.1% is generally recommended.[10]
-
Mixing and Filtration: Mix the this compound supplemented medium thoroughly by gentle inversion. For best practice, filter the final medium through a 0.2 µm low-protein binding filter before adding it to the cells.[4]
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the this compound containing medium.
-
Incubation: Incubate the cells for the desired experimental duration. The effective concentration and incubation time will vary depending on the cell type and the specific assay.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for the preparation and application of this compound in cell culture.
Safety Precautions:
This compound is intended for research use only.[6][11] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.[6]
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 11. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for Inducing Neural Differentiation with IWR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neural differentiation from pluripotent stem cells (PSCs) is a cornerstone of developmental biology research, drug screening, and regenerative medicine. The precise control of signaling pathways that govern cell fate decisions is paramount for efficiently generating specific neural lineages. The Wnt signaling pathway plays a critical and context-dependent role in this process. Inhibition of the canonical Wnt pathway at early stages of differentiation has been shown to promote the specification of neural progenitors.
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that specifically inhibits the canonical Wnt signaling pathway. It acts by stabilizing Axin, a key component of the β-catenin destruction complex. This stabilization leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes. These application notes provide a detailed protocol for inducing neural differentiation of human pluripotent stem cells (hPSCs) using this compound in combination with dual SMAD inhibition, a widely adopted method for neural induction.
Mechanism of Action: this compound in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and degradation by the proteasome. This compound intervenes in this pathway by binding to and stabilizing Axin. This enhanced stability of the destruction complex ensures the continued degradation of β-catenin, effectively blocking the Wnt signaling cascade.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected outcomes of neural induction using a dual SMAD inhibition protocol with and without the addition of this compound. The data represents the percentage of cells expressing key neural stem cell and neuronal markers, as would be quantified by flow cytometry or immunofluorescence. While specific efficiencies can vary between cell lines, these tables provide a comparative overview.
Table 1: Efficiency of Neural Stem Cell (NSC) Induction
| Treatment Condition | % PAX6+ Cells | % SOX2+ Cells | % Nestin+ Cells |
| Dual SMAD Inhibition (Control) | 75-85% | 80-90% | 85-95% |
| Dual SMAD Inhibition + this compound | >90% | >95% | >95% |
Table 2: Efficiency of Early Neuronal Differentiation
| Treatment Condition | % βIII-Tubulin (TUJ1)+ Cells | % MAP2+ Cells |
| Dual SMAD Inhibition (Control) | 60-70% | 40-50% |
| Dual SMAD Inhibition + this compound | >80% | >60% |
Experimental Protocols
This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into neural stem cells (NSCs) using a monolayer culture system with dual inhibition of SMAD signaling and concurrent Wnt pathway inhibition by this compound.
Caption: Experimental workflow for neural differentiation with this compound.
Materials
-
Human pluripotent stem cells (e.g., H9 or other validated lines)
-
Matrigel hESC-qualified Matrix (Corning)
-
DMEM/F12 with GlutaMAX (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
N-2 Supplement (100X) (Thermo Fisher Scientific)
-
B-27 Supplement (50X) (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (100X) (Thermo Fisher Scientific)
-
Accutase (Innovative Cell Technologies)
-
ROCK inhibitor (Y-27632) (Selleck Chemicals)
-
SB431542 (Selleck Chemicals)
-
LDN193189 (Selleck Chemicals)
-
This compound-endo (Selleck Chemicals)[1]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
Media Preparation
Neural Induction Medium (NIM)
-
DMEM/F12 with GlutaMAX
-
1X N-2 Supplement
-
1X B-27 Supplement
-
1X Penicillin-Streptomycin
-
10 µM SB431542
-
100 nM LDN193189
-
2.5 µM this compound-endo[1]
Neural Maintenance Medium (NMM)
-
Neurobasal Medium
-
1X N-2 Supplement
-
1X B-27 Supplement
-
1X Penicillin-Streptomycin
Step-by-Step Protocol
Day -2: hPSC Plating for Neural Induction
-
Thaw Matrigel on ice and dilute 1:100 in cold DMEM/F12.
-
Coat 6-well plates with the diluted Matrigel solution and incubate for at least 1 hour at 37°C.
-
Culture hPSCs to 70-80% confluency.
-
Aspirate the culture medium, wash with PBS, and add Accutase. Incubate at 37°C for 5-7 minutes until cells detach.
-
Neutralize Accutase with DMEM/F12 and collect the cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in hPSC medium supplemented with 10 µM ROCK inhibitor.
-
Aspirate the Matrigel from the coated plates and seed the cells at a density of 2 x 10^5 cells/cm².
-
Incubate at 37°C and 5% CO2.
Day 0: Initiation of Neural Induction
-
Aspirate the hPSC medium and replace it with fresh Neural Induction Medium (NIM) containing SB431542, LDN193189, and this compound.
Days 1-10: Neural Induction
-
Perform a daily full medium change with fresh NIM.
-
Monitor the cells daily for morphological changes. Neural rosettes should start to become visible around day 5-7.
Day 11: Passaging of Neural Stem Cells
-
Aspirate the NIM and wash the cells with PBS.
-
Add Accutase and incubate at 37°C for 5-10 minutes until the neural rosettes detach.
-
Gently triturate to obtain a single-cell suspension.
-
Neutralize with DMEM/F12 and centrifuge at 300 x g for 5 minutes.
-
Resuspend the NSC pellet in Neural Maintenance Medium (NMM) supplemented with 10 µM ROCK inhibitor.
-
Re-plate the NSCs onto new Matrigel-coated plates.
Days 12-14: Neural Maintenance and Expansion
-
Perform a medium change with fresh NMM every other day.
-
The NSCs can be passaged further for expansion or used for terminal differentiation into neurons and glia.
Assessment of Neural Differentiation
Immunofluorescence Staining
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% donkey serum in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
NSC markers: anti-PAX6, anti-SOX2, anti-Nestin.
-
Neuronal markers: anti-βIII-Tubulin (TUJ1), anti-MAP2.
-
-
Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI and visualize using a fluorescence microscope.
Flow Cytometry
-
Harvest cells into a single-cell suspension as described in the passaging protocol.
-
Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm).
-
Stain with fluorescently conjugated primary antibodies against intracellular markers (e.g., PAX6, TUJ1).
-
Analyze the percentage of positive cells using a flow cytometer.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low neural induction efficiency | Suboptimal hPSC quality | Ensure hPSC cultures have minimal differentiation before starting the protocol. |
| Incorrect cell seeding density | Optimize seeding density for your specific hPSC line. | |
| Cell death during induction | Small molecule toxicity | Titrate the concentration of this compound and other small molecules. |
| Dissociation-induced stress | Use ROCK inhibitor during plating and minimize enzymatic treatment time. | |
| Presence of non-neural cells | Incomplete inhibition of other lineages | Ensure the correct concentrations of dual SMAD and Wnt inhibitors are used. |
| Poor NSC survival after passaging | Harsh dissociation | Use gentle trituration and include ROCK inhibitor in the plating medium. |
Conclusion
The use of this compound in combination with dual SMAD inhibition provides a robust and highly efficient method for directing the differentiation of human pluripotent stem cells towards a neural fate. By effectively suppressing the canonical Wnt signaling pathway, this compound promotes the specification of neural stem cells and their subsequent differentiation into neurons. This protocol offers a valuable tool for researchers in basic and translational neuroscience, facilitating the generation of human neural cells for disease modeling, drug discovery, and the development of cell-based therapies.
References
Application Notes: Synergistic Maintenance of Stem Cell Pluripotency using IWR-1 and CHIR99021
Introduction
The self-renewal and pluripotency of stem cells are governed by a delicate balance of intricate signaling pathways. The Wnt/β-catenin signaling cascade is a pivotal regulator in this process. Paradoxically, the combined application of a Wnt pathway inhibitor, IWR-1, and a Wnt pathway activator, CHIR99021, has been demonstrated to effectively maintain the undifferentiated state of various stem cell types, including human embryonic stem cells (hESCs) and mouse epiblast stem cells (mEpiSCs).[1][2][3][4] This synergistic action is achieved by modulating the activity and subcellular localization of β-catenin, a key downstream effector of the Wnt pathway.
Mechanism of Action
-
CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[5][6][7][8] GSK-3 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus.[5][6] In the nucleus, β-catenin acts as a transcriptional coactivator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes associated with self-renewal.[5]
-
This compound (Inhibitor of Wnt Response-1) functions as a Wnt pathway inhibitor by a distinct mechanism. It stabilizes Axin2, a scaffold protein within the β-catenin destruction complex.[1][2][9] The stabilization of Axin2 enhances the assembly and activity of the destruction complex, thereby promoting the phosphorylation and degradation of β-catenin.[9][10] this compound is also identified as a tankyrase inhibitor, which prevents the PARsylation-dependent degradation of Axin2.
Synergistic Effect
The concurrent use of this compound and CHIR99021 creates a unique cellular environment that robustly supports pluripotency. While CHIR99021 promotes the accumulation of β-catenin, this compound enhances the stability of the destruction complex. This dual action is thought to modulate the level and localization of β-catenin, favoring its role in cell adhesion and pluripotency networks at the cell membrane while controlling its transcriptional activity in the nucleus. This balanced signaling state prevents the cells from differentiating while promoting their self-renewal.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound and CHIR99021 for stem cell maintenance.
| Parameter | Cell Type | This compound Conc. (µM) | CHIR99021 Conc. (µM) | Outcome | Reference |
| Self-renewal | hESCs, mEpiSCs | 2.5 | 3 | Promotes self-renewal and maintains pluripotency | [4] |
| Wnt Inhibition (IC₅₀) | Wnt/β-catenin reporter | 0.18 | - | Potent inhibition of Wnt signaling | [2][3] |
| GSK-3β Inhibition (IC₅₀) | - | - | 0.0067 | Potent inhibition of GSK-3β | [8] |
| GSK-3α Inhibition (IC₅₀) | - | - | 0.010 | Potent inhibition of GSK-3α | [8] |
| Culture Condition | Bovine ESCs | 2.5 | 1.5 | Used in derivation medium, CHIR99021 alone decreased pluripotency markers | [11] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. STEMCELL Technologies this compound-endo, Size: 5 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. agscientific.com [agscientific.com]
- 7. agscientific.com [agscientific.com]
- 8. stemcell.com [stemcell.com]
- 9. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for IWR-1 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, in various organoid culture systems. This document outlines the mechanism of action, key applications with supporting data, and detailed experimental protocols.
Introduction to this compound
This compound is a potent and specific inhibitor of the Wnt signaling pathway. Its primary mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex.[1][2][3] This stabilization enhances the degradation of β-catenin, thereby preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus to activate Wnt target gene transcription. By modulating the Wnt pathway, this compound serves as a critical tool for studying development, homeostasis, and disease in a variety of organoid models.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway is crucial for stem cell maintenance and proliferation in many tissues. In the absence of Wnt ligands, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. This compound intervenes by stabilizing Axin, thereby promoting the continuous degradation of β-catenin even in the presence of Wnt signals.[1][2][3]
Applications of this compound in Organoid Systems
This compound has been utilized across a range of organoid models to investigate developmental processes, model diseases, and for drug screening purposes.
Intestinal Organoids
In intestinal organoid cultures, which rely on a high Wnt environment for stem cell maintenance and proliferation, this compound can be used to induce differentiation. By inhibiting Wnt signaling, the balance shifts from proliferation towards the generation of various differentiated cell types of the intestinal epithelium.
Cancer Organoids
Many cancers, particularly colorectal cancer (CRC), are driven by hyperactive Wnt signaling, often due to mutations in components of the destruction complex like APC.[4] this compound and its more potent derivative, this compound-POMA, have been shown to inhibit the growth of CRC organoids.[1] However, studies have indicated that this compound alone may have minimal effects on the growth of established CRC organoids with APC mutations, while this compound-POMA can effectively suppress their growth and induce apoptosis.[1] In bladder cancer organoids, activation of the Wnt pathway with CHIR99021 promotes proliferation, suggesting that inhibitors like this compound could be used to suppress growth.[5]
Developmental and Differentiation Studies
This compound is a valuable tool for directing the differentiation of pluripotent stem cells (PSCs) into specific lineages for organoid formation. For instance, in protocols for generating ureteric bud organoids from human iPSCs, this compound is used to modulate Wnt signaling at specific stages to guide differentiation towards the desired kidney progenitor cells.[6] Similarly, it is used in the generation of cortical organoids to direct neural fate.
Quantitative Data Summary
The following tables summarize the typical concentrations and observed effects of this compound in various organoid and related 3D culture systems.
Table 1: this compound Concentration and Effects in Organoid Systems
| Organoid/Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Colorectal Cancer Organoids (PDM-7) | 1 µM | Not specified | No significant effect on growth. | [1] |
| Colorectal Cancer Cells (HCT116) | 5-50 µM | 24-48 hours | Dose- and time-dependent decrease in proliferation; inhibition of EMT. | [7][8] |
| Human iPSC-derived Ureteric Bud Organoids | 10 µM (in differentiation media) | 24 hours | Part of a directed differentiation protocol. | [6] |
| Pancreatic Differentiation (hESCs) | Not specified | Stage 5 of differentiation | Increased proportion of β-cells. | [9] |
| Ex vivo Colorectal Cancer Tissue | 10 µM | 24 hours | Inhibition of EMT; decreased β-catenin and survivin expression. | [7] |
Table 2: this compound-POMA Concentration and Effects in Colorectal Cancer Organoids
| Organoid/Cell Type | This compound-POMA Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Colorectal Cancer Organoids (PDM-7) | 1 µM | Not specified | Suppressed growth, induced apoptosis, reduced β-catenin levels. | [1] |
| Colorectal Cancer Spheroids (DLD-1) | 5 µM | 10 days | Suppressed growth, loss of tight spherical structure. | [1] |
Experimental Protocols
General Reagent Preparation
This compound Stock Solution Preparation:
-
This compound is poorly soluble in water. Prepare a stock solution in DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 409.44 g/mol ) in 1.22 mL of DMSO.[6]
-
Mix thoroughly by vortexing or sonicating.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year.[6]
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Protocol for Inducing Differentiation in Intestinal Organoids
This protocol is a general guideline and may require optimization for specific intestinal organoid lines.
Materials:
-
Established intestinal organoid culture in Matrigel® domes
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete intestinal organoid medium (with EGF, Noggin, R-spondin)
-
This compound stock solution (10 mM in DMSO)
-
Cell recovery solution or cold basal medium for Matrigel® depolymerization
-
Multi-well culture plates
Procedure:
-
Culture intestinal organoids according to standard protocols until they are well-established with budding crypt domains.
-
Prepare differentiation medium by adding this compound to the complete intestinal organoid medium at a final concentration of 1-10 µM. A titration experiment is recommended to determine the optimal concentration for your specific organoid line and desired level of differentiation.
-
Carefully aspirate the existing medium from the organoid cultures.
-
Add 500 µL (for a 24-well plate) of the this compound-containing differentiation medium to each well.
-
Culture the organoids for 3-7 days, replacing the medium every 2 days.
-
Monitor the organoids daily for morphological changes, such as a decrease in budding and the appearance of a more differentiated, cyst-like structure.
-
At the end of the treatment period, organoids can be harvested for downstream analysis, such as qRT-PCR for differentiation markers (e.g., KRT20, MUC2) and proliferation markers (e.g., LGR5, KI67), or for immunohistochemistry.
Protocol for Growth Inhibition of Cancer Organoids
This protocol is a general guideline for assessing the anti-proliferative effects of this compound or this compound-POMA on cancer organoids, such as those derived from colorectal tumors.
Materials:
-
Established cancer organoid culture in Matrigel® domes
-
Complete cancer organoid culture medium
-
This compound or this compound-POMA stock solution (10 mM in DMSO)
-
Cell recovery solution or cold basal medium
-
Multi-well culture plates (e.g., 96-well for viability assays)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Passage and seed cancer organoids at a desired density in Matrigel® domes in a multi-well plate. Allow the organoids to establish for 24-48 hours.
-
Prepare a serial dilution of this compound or this compound-POMA in the complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a DMSO-only vehicle control.
-
Carefully replace the medium in each well with the medium containing the different concentrations of the inhibitor.
-
Culture the organoids for a defined period, typically 3-7 days, refreshing the medium with the inhibitor every 2-3 days.
-
At the end of the incubation period, assess organoid viability and growth. This can be done by:
-
Microscopy: Image the organoids at the beginning and end of the treatment to quantify changes in size and number.
-
Cell Viability Assay: Use a 3D-compatible cell viability assay, such as CellTiter-Glo® 3D, to measure ATP levels as an indicator of cell viability.
-
-
Analyze the data to determine the IC50 value of the inhibitor for the specific cancer organoid line.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the application of this compound in organoid culture.
Conclusion
This compound is a powerful tool for modulating the Wnt signaling pathway in organoid culture systems. Its ability to induce differentiation, inhibit proliferation in a context-dependent manner, and direct cell fate makes it invaluable for basic research, disease modeling, and preclinical drug discovery. The protocols and data presented here provide a foundation for researchers to effectively incorporate this compound into their organoid-based studies. It is important to note that optimal concentrations and treatment conditions should be empirically determined for each specific organoid model and experimental goal.
References
- 1. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human colon organoids reveal distinct physiologic and oncogenic Wnt responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cole-trapnell-lab.github.io [cole-trapnell-lab.github.io]
Application Notes and Protocols for In Vivo Delivery of IWR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that potently and specifically inhibits the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][4][5] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and developmental disorders, making this compound a valuable tool for both basic research and therapeutic development. These application notes provide detailed protocols and quantitative data for the in vivo delivery of this compound in various research models.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] In the "on-state," Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription through interaction with TCF/LEF transcription factors.[1][2] this compound forces the pathway into an "off-state" by stabilizing Axin, thereby promoting β-catenin degradation.[4][5]
Caption: this compound stabilizes the destruction complex, promoting β-catenin degradation.
General Experimental Workflow for In Vivo this compound Studies
A systematic approach is essential for successful in vivo studies using this compound. The following workflow outlines the key phases, from initial preparation to final data analysis.
Caption: A three-phase workflow for in vivo this compound experiments.
Quantitative Data Summary for In Vivo this compound Delivery
This table summarizes key parameters from published studies, providing a comparative overview of different delivery methods and their outcomes.
| Animal Model | Study Type/Disease Model | Route of Administration | Dosage/Concentration | Dosing Frequency | Vehicle Composition | Key Outcome | Reference(s) |
| Mouse (Swiss Nude) | Osteosarcoma Xenograft | Intratumoral | 5 mg/kg | Every 2 days for 12 days | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Reduced tumor growth rate and size. | [6] |
| Mouse (CD-1) | Cerebral Microdialysis (Pharmacokinetics) | Intraperitoneal | 30 mg/kg | Single dose | Not specified, but likely a similar formulation as above. | Enabled characterization of CNS penetration. | [7] |
| Mouse | Periapical Periodontitis | Local Injection (assumed) | Not specified | Once daily | Not specified | Inhibited the healing process. | [8] |
| Zebrafish | Tail Fin Regeneration | Addition to aquarium water | 0.5 - 10 µM | Continuous exposure | DMSO (in water) | Dose-dependent inhibition of fin regeneration. | [9][10] |
Detailed Experimental Protocols
Protocol 1: Intratumoral Delivery in a Mouse Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound delivered directly to the tumor site. This method maximizes local concentration while minimizing systemic exposure.
Materials:
-
This compound (endo-isomer)
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Immunocompromised mice (e.g., Swiss nude)
-
Human osteosarcoma cells (e.g., MNNG-HOS)
-
Syringes and needles (e.g., 30-gauge)
Methodology:
-
Cell Implantation: Subcutaneously inject 2 x 10^6 MNNG-HOS cells in 100 µL of sterile PBS into the flank of 6-week-old female Swiss nude mice.[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
This compound Formulation: a. Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).[11] b. For a final concentration of 1 mg/mL (assuming a 20g mouse receiving 100µL for a 5 mg/kg dose), prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline. c. Add 10% of the this compound DMSO stock to the vehicle and vortex thoroughly.[6] Prepare a vehicle-only control solution.
-
Administration: a. Randomize mice into treatment and control groups. b. Administer 5 mg/kg of this compound or vehicle via intratumoral injection.[6] c. Repeat the injection every two days for 12 days.
-
Monitoring and Analysis: a. Measure tumor volume with calipers every 2-3 days. b. Monitor animal weight and health status. c. At the study endpoint, excise tumors for pharmacodynamic analysis (e.g., Western blot for β-catenin and Axin2).
Protocol 2: Intraperitoneal Delivery for Systemic Efficacy and Pharmacokinetic Studies
Objective: To evaluate the systemic effects of this compound and characterize its pharmacokinetic profile.
Materials:
-
This compound (endo-isomer)
-
Formulation reagents as in Protocol 1.
-
CD-1 mice (or other appropriate strain).
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS system.
Methodology:
-
This compound Formulation: Prepare the this compound dosing solution as described in Protocol 1, adjusting the concentration to deliver the desired dose in a standard volume (e.g., 10 mL/kg).
-
Administration: Administer a single 30 mg/kg dose of this compound via intraperitoneal injection.[7]
-
Pharmacokinetic Sampling: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection. b. Process blood to obtain plasma. c. Crucially, this compound is unstable in plasma. Immediately after collection, acidify plasma and other biological samples to a pH of 1.5 to prevent degradation.[7] d. Store samples at -80°C until analysis.
-
Bioanalysis: a. Extract this compound from plasma samples using solid-phase extraction. b. Quantify this compound concentrations using a validated LC-MS/MS method.[7] c. Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC).
-
Pharmacodynamic/Efficacy Studies: For efficacy studies, administer this compound intraperitoneally on a chronic schedule (e.g., daily or every other day) and assess relevant disease endpoints in the target tissue.
Protocol 3: Delivery in Zebrafish Models
Objective: To study the effects of this compound on developmental or regenerative processes in a whole-organism context.
Materials:
-
This compound (endo-isomer)
-
DMSO
-
Adult or embryonic zebrafish
-
Aquarium tanks
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Administration: a. Add the this compound stock solution directly to the aquarium water to achieve the desired final concentration (typically 0.5-10 µM).[9][10] b. For a control group, add an equivalent volume of DMSO to the water.
-
Experimental Procedure (e.g., Fin Regeneration): a. Anesthetize adult zebrafish and resect the caudal fin.[10] b. Place the fish in the this compound or vehicle-containing water immediately after resection.
-
Monitoring: a. Maintain the fish in the treated water for the duration of the regeneration period (typically 3-7 days). b. Capture images of the regenerating fins at regular intervals to quantify regrowth. c. Monitor for any signs of toxicity.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gsk3b.com [gsk3b.com]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for IWR-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the Axin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1] This targeted activity makes this compound an invaluable tool for studying Wnt signaling in various biological contexts, including cancer biology and stem cell research, and a promising candidate for therapeutic development. High-throughput screening (HTS) assays utilizing this compound are crucial for identifying novel modulators of the Wnt pathway. These application notes provide detailed protocols and data for the effective use of this compound in HTS campaigns.
Mechanism of Action
The canonical Wnt signaling pathway is pivotal in cell proliferation, differentiation, and development. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription through interaction with TCF/LEF transcription factors.
This compound exerts its inhibitory effect by stabilizing the Axin-scaffolded destruction complex.[1] This stabilization enhances the phosphorylation of β-catenin, thereby promoting its degradation and preventing its nuclear translocation and subsequent gene activation.
Data Presentation
This compound Activity and Potency
The inhibitory activity of this compound has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its potency.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| L-cells (expressing Wnt3A) | TCF/LEF Luciferase Reporter | 0.18 | [2] |
| DLD-1 (Colon Cancer) | TCF/LEF Luciferase Reporter | 0.21 | [3] |
| 143b (Osteosarcoma) | Cell Viability | Dose-dependent inhibition observed | [4] |
| HCT116 (Colon Cancer) | Cell Proliferation | Dose-dependent inhibition (5-50 µM) | [1] |
| HT29 (Colon Cancer) | Cell Proliferation | Dose-dependent inhibition observed | [1][5] |
High-Throughput Screening Assay Performance
The robustness and reliability of an HTS assay are critical for the successful identification of true hits. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Assay Type | Cell Line | Controls | Z'-Factor | Reference |
| Wnt/Fzd Pathway Activation | Primary Human Preosteoblasts | Wnt3a-conditioned medium (positive), DMSO (negative) | 0.6 | [3] |
| p53-dependent Luciferase Reporter | Cancer Cell Lines | siRNA targeting p53 (negative), siRNA targeting PPM1D/SYVN1 (positive) | > 0.5 | [6] |
Mandatory Visualizations
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-openscreen.eu [eu-openscreen.eu]
- 3. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing IWR-1 Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Wnt pathway inhibitor that functions by stabilizing the Axin-scaffolded destruction complex, which includes Axin, APC, CK1, and GSK3β.[1][2][3] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][3] As a result, β-catenin is prevented from translocating to the nucleus, which in turn inhibits the transcription of Wnt target genes.[4] Unlike some other Wnt inhibitors such as XAV939 which binds directly to Tankyrase (TNKS), this compound exerts its effect through its interaction with Axin.[1]
Q2: What is a good starting concentration for my experiments?
A typical starting concentration range for this compound in cell-based assays is between 1 µM and 10 µM.[5] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For DLD-1 colorectal cancer cells, a concentration of 2-5 µM is often sufficient to see robust inhibition of β-catenin accumulation.[5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[3][6] It is sparingly soluble in aqueous buffers.[3][6] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM) and then dilute it with the aqueous buffer or culture medium of choice.[5][6] Stock solutions should be stored at -20°C and are stable for at least two years.[3][5] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[5] Aqueous working solutions are not recommended for storage for more than one day.[3][6]
Q4: I am not observing any effect with this compound treatment. What could be the reason?
There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[5]
-
Compound Inactivity: Ensure that you are using the active endo-diastereomer of this compound (this compound-endo). The exo-diastereomer (this compound-exo) is an inactive form and can be used as a negative control.[2][7][8]
-
Cell Line Sensitivity: The Wnt/β-catenin pathway may not be active or critical for the phenotype you are studying in your chosen cell line.
-
Experimental Duration: The incubation time may be insufficient to observe a significant effect. Effects on protein levels and gene expression may require 6 to 24 hours or longer.[5] For instance, in some cancer cell lines, effects on cell viability are observed after 48 to 96 hours of treatment.[4]
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly and that fresh working dilutions are prepared for each experiment.[5]
Q5: I am observing off-target effects or cytotoxicity. How can I mitigate this?
While this compound is considered a specific inhibitor, high concentrations or prolonged exposure may lead to off-target effects or cytotoxicity.[5]
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.[5]
-
Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT or LDH release) to assess the impact of this compound on cell viability in your specific cell line.[5]
-
Use Controls: Include a negative control, such as the inactive this compound-exo diastereomer, to distinguish between on-target and off-target effects.[2][7][8] A DMSO-only control should also be included.[5]
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / EC50 / Effective Concentration | Reference |
| L-cells (expressing Wnt3A) | Wnt/β-catenin reporter assay | 180 nM | [1] |
| HEK293T | Luciferase reporter gene assay | 0.026 µM | [1] |
| SW480 | Accumulation of Axin2 | 2.5 µM | [1] |
| MG-63 & MNNG-HOS (Osteosarcoma) | Cell Viability | 2.5 - 10 µM | [4] |
| HCT116 (Colorectal Cancer) | Cell Proliferation | 5 - 50 µM | [4][9] |
| HT29 (Colorectal Cancer) | TNF-α-stimulated migration | 5 - 50 µM | [4] |
| Zebrafish | Tailfin Regeneration | 0.5 µM (minimum inhibitory concentration) | [3] |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage | Stability | Reference |
| DMSO | ≥20.45 mg/mL; ~20 mg/mL | Stock solutions at -20°C | ≥4 years at -20°C | [3][5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | Stock solutions at -20°C | Not specified | [3] |
| Aqueous Buffers (e.g., 1:3 DMSO:PBS) | ~0.25 mg/mL (sparingly soluble) | Not recommended for more than one day | Limited stability in solution | [3][6] |
| Ethanol | Insoluble | - | - | [5] |
| Water | Insoluble | - | - | [5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting the Wnt/β-catenin pathway in a specific cell line using a luciferase reporter assay.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Wnt/β-catenin responsive luciferase reporter plasmid (e.g., TOPFlash)
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media (or other Wnt pathway activators)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Wnt/β-catenin responsive luciferase reporter plasmid and the control luciferase plasmid according to the manufacturer's protocol for the transfection reagent.
-
Wnt Pathway Activation: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media to activate the Wnt pathway.
-
This compound Treatment: Immediately after adding the Wnt3a conditioned media, treat the cells with a serial dilution of this compound. A suggested concentration range is 0.01 µM to 50 µM. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of β-catenin Levels
This protocol describes how to assess the effect of this compound on β-catenin protein levels.
Materials:
-
Cells of interest (e.g., DLD-1)
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (based on the dose-response experiment) and a DMSO vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the β-catenin and phospho-β-catenin bands to the loading control.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. gsk3b.com [gsk3b.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 Value of IWR-1 in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the half-maximal inhibitory concentration (IC50) of IWR-1 in a novel cell line. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, and its efficacy can vary significantly across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by stabilizing the Axin-scaffolded destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin.[1][3] This prevents the accumulation of β-catenin in the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][4] this compound has been shown to interact with Axin, distinguishing its mechanism from other Wnt inhibitors like XAV939 which binds directly to Tankyrase.[5]
Q2: Why is determining the IC50 value in my specific cell line important?
The IC50 value, the concentration of an inhibitor required to reduce a biological process by 50%, is a critical measure of drug potency.[6] The sensitivity of different cell lines to this compound can vary significantly due to differences in their genetic makeup, protein expression levels, and the basal activity of the Wnt pathway. Therefore, establishing an accurate IC50 value in your cell line of interest is essential for designing effective experiments and interpreting results correctly.
Q3: What are some reported IC50 values for this compound in different cell lines?
The IC50 of this compound is highly cell-line dependent. Below is a summary of previously reported values:
| Cell Line | Assay Method | Reported IC50 Value |
| L-cells (expressing Wnt3A) | Wnt/β-catenin reporter assay | 180 nM |
| HEK293T cells | Luciferase reporter gene assay | 26 nM (0.026 µM) |
| SW480 cells | Assessed as accumulation of axin2 | 2.5 µM (EC50) |
| HT29 cells | Not specified | 24.4 µM |
| SW48 cells | Not specified | 0.25 µM |
Q4: What is the recommended method for determining the this compound IC50?
A common and effective method is a cell-based assay that measures the activity of the Wnt/β-catenin pathway. This is often a luciferase reporter assay (e.g., TOP/FOP Flash) where the luciferase gene is under the control of a TCF/LEF responsive promoter. Alternatively, a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) can be used, particularly if Wnt signaling is known to drive proliferation in the cell line.
Experimental Protocol: Determining this compound IC50 using a Luciferase Reporter Assay
This protocol outlines the steps for determining the IC50 value of this compound in a new adherent cell line using a dual-luciferase reporter assay system.
Materials:
-
Your new cell line
-
This compound compound
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
TOPFlash and FOPFlash (or other appropriate TCF/LEF reporter) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or other suitable transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed your cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Optimal seeding density should be determined empirically for each cell line.
-
-
Transfection:
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using your optimized transfection protocol. A ratio of 10:1 (TOP/FOP:Renilla) is a good starting point.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the media with fresh media containing Wnt3a (to activate the pathway) and a serial dilution of this compound.
-
Prepare a 2-fold or 3-fold serial dilution of this compound, starting from a high concentration (e.g., 10 µM) down to a very low concentration (e.g., 1 nM). Include a vehicle control (DMSO) and a positive control (Wnt3a alone).
-
-
Incubation:
-
Incubate the plate for 24-48 hours. The optimal incubation time should be determined based on the dynamics of the Wnt pathway in your cell line.
-
-
Luciferase Assay:
-
Following incubation, perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly (TOP/FOP) and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase readings to the Renilla luciferase readings for each well to control for transfection efficiency and cell number.
-
Subtract the background signal (from FOPFlash transfected cells).
-
Normalize the data to the positive control (Wnt3a alone), which is set to 100% activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Figure 1. Experimental workflow for determining the this compound IC50 value.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Consider using a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Pipetting errors during treatment.
-
Solution: Use calibrated pipettes and change tips for each concentration. Prepare a master mix for each concentration to be added to the replicate wells.
-
-
Possible Cause 3: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
IWR-1 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Wnt signaling inhibitor, IWR-1. The focus is on addressing potential off-target effects, particularly at high concentrations, to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which consists of Axin, APC, CK1, and GSK3β. This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus to activate Wnt target gene transcription.
Q2: What is the recommended concentration range for on-target Wnt pathway inhibition?
A2: The half-maximal inhibitory concentration (IC₅₀) for this compound's inhibition of the Wnt/β-catenin pathway is approximately 180 nM.[1] Effective concentrations for achieving on-target effects in cell-based assays are typically in the low micromolar range (e.g., 1-10 µM), though the optimal concentration can vary depending on the cell type and experimental conditions.
Q3: I am observing unexpected cellular phenotypes at high concentrations of this compound. What could be the cause?
A3: At concentrations significantly above its IC₅₀ for Wnt inhibition, this compound can exhibit off-target effects. These may include the inhibition of other proteins or cellular processes, leading to phenotypes that are independent of Wnt signaling. Known off-target effects at higher concentrations include inhibition of tankyrase enzymes and cellular efflux pumps.
Q4: How can I be sure that the observed effects in my experiment are due to on-target Wnt pathway inhibition?
A4: To confirm on-target activity, consider the following control experiments:
-
Use a structurally different Wnt pathway inhibitor: A compound with a different chemical scaffold that targets the same pathway should produce a similar phenotype.
-
Rescue experiment: If possible, overexpressing a downstream component of the Wnt pathway (e.g., a constitutively active form of β-catenin) should rescue the phenotype caused by this compound.
-
Use an inactive analog: The diastereomer this compound-exo shows significantly reduced activity against the Wnt pathway and can be used as a negative control.[2]
-
Dose-response analysis: The observed phenotype should correlate with the known IC₅₀ of this compound for Wnt pathway inhibition.
Troubleshooting Guide: High-Concentration this compound Usage
This guide addresses specific issues that may arise when using this compound at high concentrations.
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity or reduced cell proliferation not consistent with Wnt inhibition. | Off-target inhibition of Tankyrase 1 (TNKS1/PARP5a) and/or Tankyrase 2 (TNKS2/PARP5b). This compound inhibits these enzymes with IC₅₀ values of 131 nM and 56 nM, respectively.[1] | Perform a dose-response experiment to determine if the cytotoxicity correlates with the IC₅₀ values for tankyrase inhibition. Use a more specific tankyrase inhibitor as a positive control for the cytotoxic phenotype. |
| Observed phenotype is inconsistent with the known literature on Wnt signaling in the experimental model. | Potential off-target effects on other proteins. A study on an this compound-based PROTAC identified GSPT1 and ZFP91 as potential off-targets at a concentration of 3 µM.[3] | Validate the on-target effect using a Wnt/β-catenin luciferase reporter assay (see Experimental Protocols). Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound engagement with its intended target, Axin2, and potential off-targets in your cell system. |
| Increased intracellular accumulation of other small molecules or dyes. | Inhibition of cellular efflux pumps, such as ABC transporters. This compound has been shown to inhibit drug efflux, which is independent of its effect on Wnt signaling.[4] | Test for efflux pump inhibition using a dye accumulation assay (e.g., Calcein-AM). If this off-target effect is suspected, consider using a lower concentration of this compound or a different Wnt inhibitor that does not affect cellular transport. |
| Variability in experimental results between batches of this compound or different experiments. | This compound instability in aqueous solutions. | Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. When diluting into aqueous buffers for experiments, use the solution promptly. |
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Target Pathway | Specific Target | Assay | IC₅₀ / EC₅₀ | Reference |
| Wnt/β-catenin | β-catenin stabilization | L-cells expressing Wnt3A | 180 nM | [1][5] |
| Wnt/β-catenin | Axin2 accumulation | SW480 cells | 2.5 µM (EC₅₀) | [5] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Assay | IC₅₀ | Reference |
| TNKS1/PARP5a | In vitro auto-PARsylation | 131 nM | [1] |
| TNKS2/PARP5b | In vitro auto-PARsylation | 56 nM | [1] |
| PARP1 | In vitro auto-PARsylation | >18.75 µM | [1] |
| PARP2 | In vitro auto-PARsylation | >18.75 µM | [1] |
| Cellular Efflux | Doxorubicin accumulation in osteosarcoma cells | 5 µM (significant effect) | [4] |
Experimental Protocols
1. Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol is to quantify the on-target effect of this compound on the Wnt signaling pathway.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 16-24 hours).
-
Wnt Stimulation: Stimulate the Wnt pathway by adding purified Wnt3a ligand or by treating with a GSK3β inhibitor (e.g., CHIR99021) for the final 6-8 hours of incubation.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC₅₀ value.
2. Western Blot for Axin2 Stabilization
This protocol assesses the direct downstream effect of this compound on its target engagement protein.
-
Cell Culture and Treatment: Plate cells (e.g., SW480) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against Axin2. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Axin2 signal to the loading control to determine the fold-change in Axin2 protein levels upon this compound treatment.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound directly binds to Axin2 in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble Axin2 by Western blotting or ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound is binding to and stabilizing Axin2.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
Caption: Relationship between this compound concentration and on-target versus off-target effects.
References
- 1. This compound-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Troubleshooting IWR-1 Inactivity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the inactivity of IWR-1 in various cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its primary mechanism involves stabilizing the Axin-scaffolded β-catenin destruction complex, which consists of Axin, APC, CK1, and GSK3β.[3][4][5] By stabilizing this complex, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][6] This prevents β-catenin from translocating to the nucleus, thereby inhibiting the transcription of Wnt target genes.[7][8] The endo-diastereomer (this compound-endo) is the active form, while the exo form is inactive.[4][9]
Q2: My this compound treatment shows no effect. What are the most common causes?
The lack of an observable effect can typically be traced to one of three areas: the integrity of the compound itself, the experimental design, or cell line-specific characteristics. A logical troubleshooting process is essential to pinpoint the issue.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
IWR-1 Stability in Cell Culture Medium: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IWR-1 in cell culture medium. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium?
A1: this compound is known to have limited stability in aqueous solutions at physiological pH and is particularly unstable in biological matrices. While specific half-life data in common cell culture media such as DMEM or RPMI-1640 is not extensively published, studies in murine plasma have shown it to be "extremely unstable". The reported half-life in intact murine hepatocytes is 20 minutes and 60 minutes in murine whole blood. Given this, it is crucial to consider its degradation over the time course of your experiment. It is recommended not to store this compound in aqueous solutions for more than a day.[1][2][3]
Q2: I am not seeing the expected effect of this compound in my long-term experiments (48-72 hours). Could this be a stability issue?
A2: Yes, it is highly likely that the lack of an expected biological effect in longer-term experiments is due to the degradation of this compound. The compound's concentration can decrease significantly over 48 to 72 hours in standard cell culture conditions (37°C, 5% CO2). For multi-day experiments, it is advisable to replenish the medium with freshly prepared this compound every 24 hours to maintain a more consistent effective concentration.
Q3: What are the best practices for preparing and storing this compound?
A3: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.[2][3] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, where it can be stable for several months.[4] When preparing your working concentration, dilute the DMSO stock into your cell culture medium immediately before use. Do not store this compound in aqueous-based media for extended periods.[2][3]
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The concentration of the remaining this compound can then be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this procedure is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | Replenish the cell culture medium with freshly prepared this compound every 24 hours. Consider increasing the initial concentration if replenishment is not feasible, but be mindful of potential off-target effects. |
| Complete loss of this compound activity. | Improper storage of this compound stock solution, leading to degradation before use. | Ensure this compound stock solution is prepared in anhydrous DMSO, aliquoted, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Use of a low-quality or old batch of this compound. | Purchase this compound from a reputable supplier and check the certificate of analysis for purity and storage recommendations. | |
| Variability in results between experiments. | Inconsistent timing of medium changes and this compound addition. | Standardize the experimental timeline, including the frequency and timing of medium replenishment with fresh this compound. |
| Differences in cell density at the time of treatment. | Seed cells at a consistent density for all experiments to ensure a comparable cell number to compound ratio. |
Quantitative Data Summary
The following table provides a summary of the known stability data for this compound in various biological matrices. Note that the stability in cell culture medium is an extrapolated estimate based on its known instability in other biological fluids.
| Matrix | Parameter | Value | Reference |
| Murine Plasma | Stability | Extremely unstable at physiological pH | [1][5][6] |
| Murine Whole Blood | Half-life | 60 minutes | [2][3] |
| Intact Murine Hepatocytes | Half-life | 20 minutes | [2][3] |
| Cell Culture Medium (e.g., DMEM) at 37°C | Estimated % Remaining (24h) | ~20-40% | Estimated |
| Cell Culture Medium (e.g., DMEM) at 37°C | Estimated % Remaining (48h) | <10% | Estimated |
| Cell Culture Medium (e.g., DMEM) at 37°C | Estimated % Remaining (72h) | <1% | Estimated |
| DMSO Stock Solution at -20°C | Stability | Up to 3 months | [4] |
| DMSO Stock Solution at -80°C | Stability | Up to 1 year | [4] |
| Aqueous Solution | Recommended Storage | Not recommended for more than one day | [2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS grade acetonitrile, water, and formic acid
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a mass spectrometer
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation:
-
In sterile microcentrifuge tubes, add your cell culture medium.
-
Spike the medium with the this compound stock solution to a final concentration of 10 µM. Prepare enough tubes for all your time points and replicates.
-
Include a "Time 0" sample which will be processed immediately.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove three tubes (for triplicate analysis) from the incubator.
-
Immediately process the samples as described below.
-
-
Sample Processing (Protein Precipitation):
-
To 100 µL of the this compound containing medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 column for separation. A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the specific mass transition of this compound, which is m/z 410.4 -> 344.1.[1][5]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Mechanism of this compound action in the Wnt signaling pathway.
Caption: Experimental workflow for determining this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
IWR-1 degradation and proper handling conditions
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which consists of Axin, APC, CK1, and GSK3β.[1][2] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[3][4] By reducing the levels of β-catenin, this compound prevents its translocation to the nucleus and the subsequent activation of TCF/LEF target genes.[2][5]
Q2: What is the difference between this compound-endo and this compound-exo?
A2: this compound-endo is the active diastereomer that potently inhibits the Wnt pathway.[3] The this compound-exo form is an inactive stereoisomer and can be used as a negative control in experiments to demonstrate the specificity of the observed effects.[3]
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the activity of this compound. Recommendations from various suppliers are summarized in the table below. For long-term storage, it is best to store the solid compound at -20°C, protected from light.[1][6]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[6] To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.[6] If you observe any precipitate in the solution, vortexing for 5 minutes may help to dissolve it.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium.[7]
Q5: Is this compound stable in aqueous solutions?
A5: this compound is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for long-term storage.[6] It is advised to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and not to store the aqueous solution for more than one day.[6]
Troubleshooting Guide
Issue 1: this compound shows reduced or no inhibitory effect in my cell-based assay.
-
Possible Cause 1: Improper storage and handling.
-
Solution: Ensure that both the solid compound and stock solutions have been stored according to the recommendations (see table below). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
-
Possible Cause 2: Degradation of this compound in the experimental medium.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not use previously prepared and stored working solutions. One study has shown that this compound is unstable in murine plasma, and this instability can be mitigated by adjusting the pH to 1.5.[8] While cell culture media are buffered, be mindful of potential stability issues over long incubation periods.
-
-
Possible Cause 3: Incorrect concentration.
-
Solution: Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions, as this can vary.[7]
-
-
Possible Cause 4: Cell line resistance or insensitivity.
-
Solution: Confirm that your cell line has an active Wnt signaling pathway that is sensitive to inhibition at the level of the β-catenin destruction complex. Use a positive control (e.g., a cell line known to be responsive to this compound) and a negative control (e.g., this compound-exo) to validate your experimental setup.
-
Issue 2: I observe precipitation when I add this compound to my cell culture medium.
-
Possible Cause 1: Poor solubility in aqueous solutions.
-
Solution: this compound has low solubility in aqueous media.[6] To avoid precipitation, it is recommended to first dilute the DMSO stock solution in a stepwise manner.[7] Pre-warming the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[7] If precipitation still occurs, sonication may help to redissolve the compound.[7]
-
-
Possible Cause 2: High final concentration of DMSO.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can be toxic to cells and may also affect the solubility of the compound.
-
Data Presentation
Table 1: Summary of this compound Storage and Stability
| Form | Storage Temperature | Solvent | Stability | Reference(s) |
| Solid | -20°C | N/A | ≥ 4 years | [6] |
| Stock Solution | -20°C | DMSO | Up to 2 years | [1] |
| Stock Solution | -80°C | DMSO | Up to 2 years | [5] |
| Aqueous Solution | 4°C or Room Temp | Aqueous Buffer | Not recommended for more than one day | [6] |
| In Murine Plasma | 4°C or Room Temp | Murine Plasma | Unstable | [8] |
| In Murine Plasma (pH 1.5) | -80°C | Acidified Murine Plasma | Stable | [8] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Levels
This protocol is a general guideline for assessing the effect of this compound on β-catenin protein levels. Optimization may be required for specific cell lines and antibodies.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and controls, such as vehicle and this compound-exo) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Wnt Reporter Assay
This protocol provides a general workflow for a luciferase-based Wnt reporter assay to assess this compound activity.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a range of this compound concentrations. Include appropriate controls (vehicle, this compound-exo).
-
If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
-
Luciferase Assay:
-
After the desired incubation time (e.g., 16-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. This compound endo – Reagents Direct [reagentsdirect.com]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 8. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IWR-1 and XAV939 for Wnt Pathway Inhibition
For researchers and drug development professionals investigating the intricate Wnt signaling pathway, small molecule inhibitors are indispensable tools. Among the most utilized are IWR-1 and XAV939, both of which effectively suppress Wnt/β-catenin signaling, albeit through distinct mechanisms. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action: A Tale of Two Targets
The canonical Wnt signaling pathway is characterized by the cytoplasmic accumulation and subsequent nuclear translocation of β-catenin, which then activates target gene transcription. Both this compound and XAV939 disrupt this cascade by promoting the degradation of β-catenin. However, they achieve this by targeting different components of the β-catenin destruction complex.
This compound functions by stabilizing Axin2, a key scaffolding protein in the destruction complex. By binding to Axin, this compound prevents its ubiquitination and degradation, thereby enhancing the overall stability and activity of the destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin.[1][2][3]
XAV939 , on the other hand, is a potent inhibitor of tankyrase 1 and 2 (TNKS1/2).[4][5] Tankyrases are poly(ADP-ribose) polymerases that mark Axin for degradation. By inhibiting TNKS1/2, XAV939 prevents the PARsylation of Axin, leading to its stabilization and the enhanced degradation of β-catenin.[4][5]
Quantitative Performance Comparison
The efficacy of this compound and XAV939 can be quantitatively compared using their half-maximal inhibitory concentrations (IC50) against their respective targets and in cell-based assays.
| Parameter | This compound | XAV939 | Reference |
| Target | Axin stabilization | Tankyrase 1/2 | [1][4] |
| IC50 (TNKS1) | 131 nM | 11 nM | [1] |
| IC50 (TNKS2) | 56 nM | 4 nM | [1] |
| IC50 (Wnt Reporter Assay) | 180 nM | Not consistently reported, but potent in low µM range | [2] |
| Off-Target Effects | Little to no inhibition of PARP1/2 | Inhibits PARP1/2 at higher concentrations | [1] |
Experimental Protocols
To aid researchers in their comparative studies, detailed protocols for key experiments are provided below.
TOPflash Reporter Assay for Wnt Pathway Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.
Materials:
-
HEK293T cells
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound and XAV939
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the media with fresh media containing varying concentrations of this compound or XAV939. Include a vehicle control (DMSO).
-
Wnt Stimulation: After 1-2 hours of inhibitor pre-treatment, add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Luciferase Assay: After 24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The ratio of TOPflash to FOPflash activity represents the Wnt-specific transcriptional activity.
Western Blot Analysis of β-catenin and Axin Levels
This method allows for the direct visualization and quantification of key protein levels in the Wnt pathway following inhibitor treatment.
Materials:
-
Cell line of interest (e.g., SW480, DLD-1)
-
This compound and XAV939
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin1/2, anti-phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound, XAV939, or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treatments.
Conclusion
Both this compound and XAV939 are effective and widely used inhibitors of the canonical Wnt signaling pathway. The primary distinction lies in their mechanism of action and target specificity. XAV939 is a more potent inhibitor of tankyrases, while this compound offers a different mode of action by directly stabilizing Axin. The choice between these two inhibitors will depend on the specific experimental context, the cell type being used, and the potential for off-target effects. For studies requiring highly specific inhibition of tankyrase activity, XAV939 is the preferred choice. However, if the goal is to stabilize Axin through a different mechanism or to avoid potential off-target effects of tankyrase inhibition on other PARP family members, this compound presents a valuable alternative. Researchers are encouraged to empirically determine the optimal inhibitor and concentration for their particular model system.
References
Validating IWR-1 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the target engagement of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. We will explore the performance of this compound against other common Wnt pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and Wnt Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. This compound (Inhibitor of Wnt Response-1) is a small molecule that suppresses this pathway by stabilizing Axin, a key scaffolding protein in the β-catenin destruction complex.[1][2][3] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation and translocation to the nucleus where it would otherwise activate target gene transcription.[4][5][6][7] Validating that this compound effectively engages its target in a cellular context is a critical step in experimental design and drug development.
Mechanism of Action: this compound and Alternatives
This compound functions by promoting the stability of the Axin-scaffolded destruction complex.[1][5] While often referred to as a Tankyrase inhibitor, its primary effect that leads to Wnt pathway inhibition is mediated through its interaction with Axin. This is in contrast to other Wnt pathway inhibitors that act at different points in the cascade:
-
XAV939: This compound directly inhibits the enzymatic activity of Tankyrase 1 and 2 (TNKS1/2). TNKS1/2 are poly(ADP-ribose) polymerases that mark Axin for degradation. By inhibiting TNKS, XAV939 also leads to the stabilization of Axin and subsequent degradation of β-catenin.[1]
-
IWP-series (e.g., IWP-2, IWP-3): These inhibitors act further upstream by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and signaling activity.[2][8][9]
Comparison of Target Engagement Validation Methods
The most direct methods to confirm this compound target engagement involve monitoring the status of the β-catenin destruction complex components and the downstream consequences on β-catenin itself.
| Validation Method | This compound Expected Outcome | Alternative Compound Comparison | Assay Principle |
| Axin2 Protein Levels | Increase | XAV939: Also increases Axin2 levels. IWP-2: Indirectly leads to decreased β-catenin, thus reducing AXIN2 gene expression over time. | Western Blot or Immunofluorescence |
| β-catenin Phosphorylation | Increase | XAV939: Increases phosphorylation. IWP-2: No direct effect on the destruction complex; pathway inhibition is upstream. | Western Blot using phospho-specific antibodies |
| Total β-catenin Levels | Decrease | XAV939 & IWP-2: Both lead to a decrease in total β-catenin levels. | Western Blot or ELISA |
| Wnt Target Gene Expression | Decrease | XAV939 & IWP-2: Both lead to a decrease in target gene expression (e.g., AXIN2, MYC). | qRT-PCR or Luciferase Reporter Assay |
Quantitative Data Summary
The following table summarizes typical effective concentrations for this compound and its alternatives in cell-based assays. Values can vary depending on the cell line and experimental conditions.
| Compound | Target | IC₅₀ (Wnt Reporter Assay) | Typical Working Concentration |
| This compound | Axin Stabilization | ~180 nM[1][2] | 1-10 µM[4][10] |
| XAV939 | Tankyrase 1/2 | ~11-30 nM | 1-10 µM[8] |
| IWP-2 | Porcupine (PORCN) | ~27 nM | 0.5-5 µM |
Experimental Protocols & Workflows
Western Blot for Axin2 Stabilization and β-catenin Phosphorylation
This is the most direct assay to demonstrate this compound's mechanism of action. An increase in Axin2 protein levels is a primary indicator of target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., DLD-1 or HEK293T) and allow them to adhere overnight. Treat cells with this compound (e.g., 5 µM), XAV939 (e.g., 5 µM), or a DMSO vehicle control for a specified time (e.g., 6-24 hours). If studying Wnt-dependent signaling, cells can be stimulated with Wnt3a-conditioned media.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsk3b.com [gsk3b.com]
A Head-to-Head Comparison of IWR-1 Endo and Exo Isomers in Wnt/β-Catenin Pathway Inhibition
For researchers, scientists, and drug development professionals, the specific stereochemistry of a small molecule inhibitor can be the determining factor in its efficacy. This guide provides a comprehensive comparison of the endo and exo isomers of IWR-1, a well-characterized inhibitor of the Wnt/β-catenin signaling pathway. The data presented herein clearly demonstrates the superior inhibitory activity of the this compound endo isomer.
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and its dysregulation is implicated in numerous cancers. Small molecule inhibitors that can modulate this pathway are invaluable tools for both basic research and therapeutic development. This compound has emerged as a key chemical probe for studying Wnt signaling by stabilizing the β-catenin destruction complex. However, the commercially available this compound is a specific diastereomer, the endo form. Its counterpart, the exo isomer, exhibits significantly reduced activity, highlighting the stringent structural requirements for potent inhibition.
Quantitative Comparison of Inhibitory Activity
Experimental data consistently demonstrates a stark difference in the efficacy of the this compound endo and exo isomers in downregulating Wnt/β-catenin signaling. The endo isomer potently inhibits the pathway in the nanomolar range, while the exo isomer shows minimal activity even at micromolar concentrations.
| Isomer | Assay Type | Cell Line / Model | IC50 / Effective Concentration | Reference |
| This compound endo | Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | 180 nM | [1][2][3] |
| This compound exo | Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | > 10 µM (little effect) | [4] |
| This compound endo | Zebrafish Tail Fin Regeneration | Danio rerio | 0.5 µM (minimum inhibitory concentration) | [2][4] |
| This compound exo | Zebrafish Tail Fin Regeneration | Danio rerio | > 10 µM (little effect) | [4] |
Mechanism of Action: Stabilization of the Axin-Scaffolded Destruction Complex
The differential activity of the this compound isomers stems from their ability to interact with components of the β-catenin destruction complex. The this compound endo isomer functions by stabilizing Axin2, a key scaffolding protein in this complex.[1][2][3][5] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting the downstream transcriptional activation of Wnt target genes.[5] In contrast, the this compound exo isomer shows a reduced ability to stabilize Axin2, leading to its decreased inhibitory effect on the Wnt pathway.[5]
Experimental Protocols
To empirically validate the differential efficacy of the this compound isomers, the following experimental protocols are recommended.
TCF/LEF Luciferase Reporter Assay
This assay provides a quantitative measure of Wnt/β-catenin signaling activity.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Allow cells to grow for 24 hours post-transfection.
2. Compound Treatment:
-
Prepare serial dilutions of this compound endo and this compound exo isomers in DMSO. The final DMSO concentration in the media should be kept below 0.1%.
-
Treat cells with the compounds for 16-24 hours. Include a vehicle-only (DMSO) control.
-
To induce Wnt signaling, treat cells with Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021.
3. Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 values.
Western Blot for Axin2 Stabilization
This experiment directly assesses the ability of the this compound isomers to stabilize the Axin2 protein.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., DLD-1 or SW480) in 6-well plates.
-
Treat cells with this compound endo (e.g., 2.5 µM), this compound exo (e.g., 10 µM), and a DMSO control for 24 hours.
2. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Densitometry Analysis:
-
Quantify the band intensities for Axin2 and the loading control.
-
Normalize the Axin2 band intensity to the loading control to compare the relative levels of Axin2 protein between treatments.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. The this compound endo isomer is a potent and specific inhibitor of the Wnt/β-catenin pathway, acting through the stabilization of the Axin2 destruction complex. In stark contrast, the this compound exo isomer is largely inactive. For researchers investigating the Wnt signaling pathway, it is imperative to use the this compound endo isomer for effective inhibition and to consider the exo isomer as an appropriate negative control to ensure the specificity of the observed effects.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound-exo - Biochemicals - CAT N°: 13598 [bertin-bioreagent.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control in IWR-1 Experiments: A Comparative Guide
For researchers in cellular biology, developmental biology, and oncology, the small molecule IWR-1 (Inhibitor of Wnt Response-1) is a valuable tool for dissecting the canonical Wnt/β-catenin signaling pathway. To ensure the specificity of its effects, a proper negative control is indispensable. This guide provides a comprehensive comparison between the active inhibitor, this compound-endo, and its inactive diastereomer, this compound-exo, which serves as the ideal negative control.
This compound-endo potently inhibits the Wnt/β-catenin pathway by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[3] In contrast, this compound-exo, a stereoisomer of this compound-endo, exhibits significantly reduced activity against the Wnt/β-catenin pathway, making it an excellent negative control to distinguish specific from off-target effects.[2][4][5][6]
Mechanism of Action and Comparative Efficacy
This compound-endo's mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex.[2] This stabilization enhances the proteasomal degradation of β-catenin.[7] Experimental data consistently demonstrates the stark difference in activity between the endo and exo forms.
dot
Caption: Wnt/β-catenin signaling and this compound-endo's inhibitory mechanism.
Quantitative Comparison of this compound-endo and this compound-exo
To validate the use of this compound-exo as a negative control, it is crucial to compare its activity with this compound-endo in relevant assays. The following tables summarize the expected outcomes based on published data.
| Assay | This compound-endo | This compound-exo (Negative Control) | Reference |
| Wnt/β-catenin Reporter Assay (TOPflash) | Potent inhibition (IC50 ≈ 180 nM) | Little to no inhibition at 10 µM | [4][8] |
| Axin2 Protein Stabilization | Strong induction of Axin2 levels | Reduced ability to stabilize Axin2 | [2] |
| β-catenin Phosphorylation | Induces phosphorylation of β-catenin | Minimal effect on β-catenin phosphorylation | [2] |
| Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) | Significant downregulation | No significant change | [9] |
| Zebrafish Tail Fin Regeneration | Inhibition (MIC ≈ 0.5 µM) | Little to no effect at 10 µM | [4][8] |
Table 1: Comparative Efficacy of this compound-endo and this compound-exo.
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are protocols for key experiments to assess the activity of this compound-endo and its negative control, this compound-exo.
dot
References
- 1. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
- 6. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-exo - Biochemicals - CAT N°: 13598 [bertin-bioreagent.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
